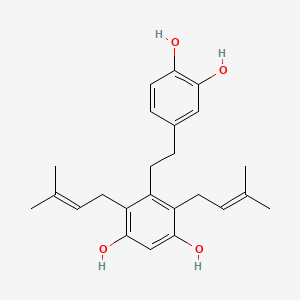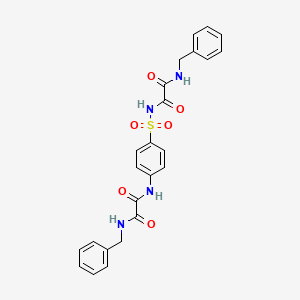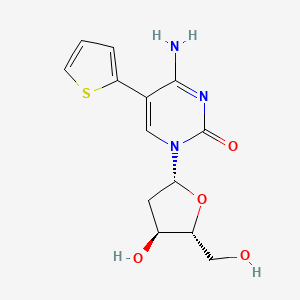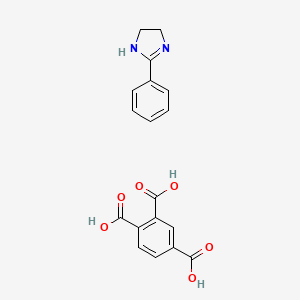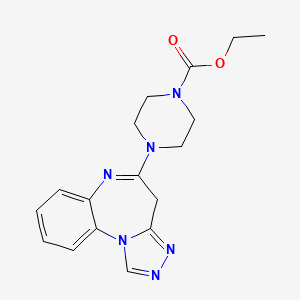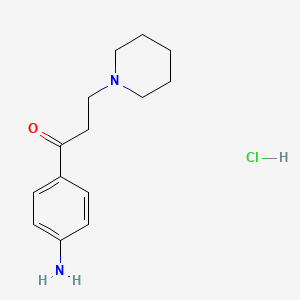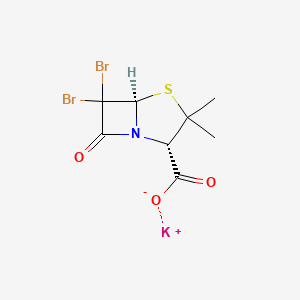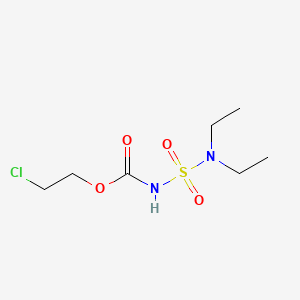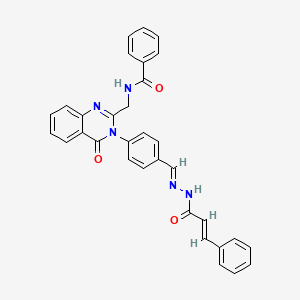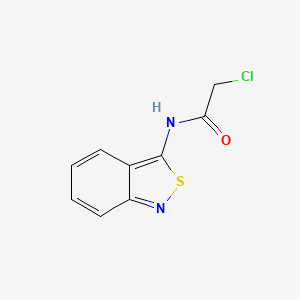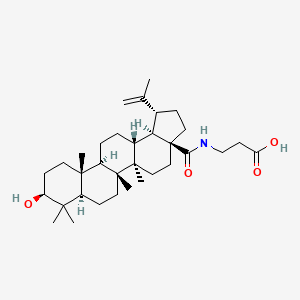
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene. It has garnered significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid typically involves multiple steps starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 3-aminopropanoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce lupane derivatives, followed by chemical modifications to obtain this compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation and migration of cancer cells by interfering with key signaling pathways . The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid stands out due to its unique structure, which combines the lupane skeleton with an amino acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
174740-41-1 |
|---|---|
分子式 |
C33H53NO4 |
分子量 |
527.8 g/mol |
IUPAC 名称 |
3-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H53NO4/c1-20(2)21-10-16-33(28(38)34-19-13-26(36)37)18-17-31(6)22(27(21)33)8-9-24-30(5)14-12-25(35)29(3,4)23(30)11-15-32(24,31)7/h21-25,27,35H,1,8-19H2,2-7H3,(H,34,38)(H,36,37)/t21-,22+,23-,24+,25-,27+,30-,31+,32+,33-/m0/s1 |
InChI 键 |
ADFFYCORFPMQQE-ISCFYSBKSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


